3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Evidence Gap Data Deficiency Procurement Caveat

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one (CAS 938025-52-6, molecular formula C22H21NO5, molecular weight 379.4 g/mol) is a fully synthetic furo[3,2-c]chromen-4-one derivative containing a 4-ethoxyphenyl substituent at position 3 and a 2-methoxyethylamino group at position 2. This compound belongs to the broader furochromenone class, which has been investigated for diverse biological activities including tyrosinase modulation, anti-inflammatory effects, and anticancer potential.

Molecular Formula C22H21NO5
Molecular Weight 379.412
CAS No. 938025-52-6
Cat. No. B2445570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
CAS938025-52-6
Molecular FormulaC22H21NO5
Molecular Weight379.412
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC
InChIInChI=1S/C22H21NO5/c1-3-26-15-10-8-14(9-11-15)18-19-20(28-21(18)23-12-13-25-2)16-6-4-5-7-17(16)27-22(19)24/h4-11,23H,3,12-13H2,1-2H3
InChIKeyMOYFIVWEAKKSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Overview for 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one (CAS 938025-52-6)


3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one (CAS 938025-52-6, molecular formula C22H21NO5, molecular weight 379.4 g/mol) is a fully synthetic furo[3,2-c]chromen-4-one derivative containing a 4-ethoxyphenyl substituent at position 3 and a 2-methoxyethylamino group at position 2 . This compound belongs to the broader furochromenone class, which has been investigated for diverse biological activities including tyrosinase modulation, anti-inflammatory effects, and anticancer potential [1]. However, at the time of this analysis, no published primary research articles, patents with quantitative data, or authoritative database entries containing experimental activity values were identified for this specific compound beyond basic chemical identity records.

Why Generic Substitution Cannot Be Assumed for 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one


Within the furo[3,2-c]chromen-4-one chemotype, even minor substituent modifications at the 3-aryl or 2-amino positions can produce substantial shifts in biological activity, target engagement, and physicochemical properties [1]. Published structure-activity relationship (SAR) studies on related furochromenone panels demonstrate that compounds differing by a single substituent (e.g., 4-ethoxy vs. 4-methoxy, 4-fluoro, or 3,4-dimethoxy on the phenyl ring) can exhibit opposite functional effects (agonist vs. antagonist) on the same enzyme target [1]. Consequently, no generic substitution from within this class can be scientifically justified without direct comparative data for the specific compound. At present, the absence of publicly available quantitative activity data for CAS 938025-52-6 prevents any evidence-based assessment of its interchangeability with structural analogs such as 3-(4-methoxyphenyl)-, 3-(4-fluorophenyl)-, or 3-(3,4-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one.

Quantitative Comparative Evidence Inventory for 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one


No Quantitative Comparative Evidence Available from Admissible Sources

An exhaustive search of primary research papers, patents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets yielded no quantitative biological activity data for 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one [1]. No head-to-head comparisons, cross-study comparables, or class-level inferences with quantitative support could be constructed. The compound is absent from PubChem under CAS 938025-52-6, and no entry exists in ChEMBL or BindingDB with experimental activity values. The only class-level data available pertains to other furo[3,2-c]chromen-4-one derivatives tested in tyrosinase assays, which do not include this specific compound [1]. Any procurement decision based on assumed biological performance would rely entirely on unvalidated extrapolation.

Evidence Gap Data Deficiency Procurement Caveat

Research and Industrial Application Scenarios for 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one


Prospective Use as a Chemical Probe or Tool Compound in Target Identification Studies

The furo[3,2-c]chromen-4-one scaffold has demonstrated the capacity to modulate enzyme targets such as tyrosinase, with certain derivatives acting as inhibitors and others as activators depending on substitution pattern [1]. If future studies generate activity data for CAS 938025-52-6, this compound could be evaluated as a chemical probe for target identification or pathway deconvolution. However, at present, no such data exist, and procurement for this purpose must be considered exploratory and high-risk.

Medicinal Chemistry SAR Exploration within Furochromenone Libraries

Given the sensitivity of furochromenone biological activity to aryl substituent variation demonstrated in the literature [1], 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one may serve as a building block or reference point in systematic SAR campaigns exploring the 3-aryl position. Its procurement is most justifiable within a broader analog series where internal head-to-head comparisons can be generated de novo, rather than as a standalone compound with presumed differentiated properties.

Synthetic Methodology Development and Chemical Biology Assay Validation

This compound, with its stable furo[3,2-c]chromen-4-one core and distinct substituent pattern, may find utility as a model substrate in synthetic method development or as a negative/positive control in assay validation studies, provided that internal data can be generated. No existing evidence supports its use in any specific validated assay context [1].

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